molecular formula C14H22N2O B13633844 1-(4-Ethoxybenzyl)-1,4-diazepane

1-(4-Ethoxybenzyl)-1,4-diazepane

Cat. No.: B13633844
M. Wt: 234.34 g/mol
InChI Key: DWXHQPJIOMNKCL-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The compound features a benzyl group substituted with an ethoxy group at the para position, attached to a diazepane ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzyl)-1,4-diazepane typically involves the reaction of 4-ethoxybenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

4-Ethoxybenzyl chloride+1,4-diazepaneBase, SolventThis compound\text{4-Ethoxybenzyl chloride} + \text{1,4-diazepane} \xrightarrow{\text{Base, Solvent}} \text{this compound} 4-Ethoxybenzyl chloride+1,4-diazepaneBase, Solvent​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Ethoxybenzyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxybenzyl)-1,4-diazepane can be compared with other diazepane derivatives and benzyl-substituted compounds:

    Similar Compounds: 1-(4-Methoxybenzyl)-1,4-diazepane, 1-(4-Chlorobenzyl)-1,4-diazepane.

    Uniqueness: The presence of the ethoxy group at the para position of the benzyl ring imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C14H22N2O/c1-2-17-14-6-4-13(5-7-14)12-16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3

InChI Key

DWXHQPJIOMNKCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCCNCC2

Origin of Product

United States

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